molecular formula C11H10N2O B14902682 Pyridin-2-yl(pyridin-4-yl)methanol CAS No. 945-50-6

Pyridin-2-yl(pyridin-4-yl)methanol

Cat. No.: B14902682
CAS No.: 945-50-6
M. Wt: 186.21 g/mol
InChI Key: ZUEMETFJPKWLHX-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Based Chemical Structures

Pyridine (B92270), a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry. mdpi.com Its derivatives are integral to many important biological molecules and pharmaceutical compounds. mdpi.com Pyridin-2-yl(pyridin-4-yl)methanol belongs to the family of dipyridyl compounds, where two pyridine rings are present in the same molecule.

The key feature of this compound is the presence of two nitrogen atoms within the pyridine rings, which can act as Lewis bases, and a hydroxyl group on the bridging carbon. This combination of a bidentate N,N'-donor set and a hydroxyl group allows for a variety of bonding interactions, making it a highly versatile ligand and synthetic intermediate. The relative positions of the nitrogen atoms (at the 2- and 4-positions of the respective rings) influence its coordination geometry and the types of supramolecular structures it can form.

A common synthetic route to this compound involves the reduction of its corresponding ketone, Pyridin-2-yl(pyridin-4-yl)methanone (B2614801). This transformation is often achieved using reducing agents like sodium borohydride (B1222165) in an alcohol solvent, a method that has been successfully employed for the synthesis of similar diaryl alcohols like phenyl(pyridin-2-yl)methanol. researchgate.net

Table 1: Physicochemical Properties of Pyridin-2-yl(pyridin-4-yl)methanone (Precursor)

Property Value
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Form Solid
InChI Key PAMJMJCMSLYAJU-UHFFFAOYSA-N

This data is for the ketone precursor to this compound. sigmaaldrich.com

Significance in Advanced Organic Synthesis and Coordination Chemistry

The unique structural attributes of this compound underpin its significance in both advanced organic synthesis and coordination chemistry.

In organic synthesis , it serves as a valuable chiral building block. The central carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist as two enantiomers. Enantiomerically pure diaryl alcohols are important intermediates in the synthesis of pharmaceuticals. For instance, related compounds like (S)-phenyl(pyridin-2-yl)methanol have shown analgesic and anticonvulsant properties. researchgate.net

In coordination chemistry , this compound functions as a versatile ligand capable of coordinating with a wide range of metal ions. The nitrogen atoms of the pyridine rings can chelate to a metal center, while the hydroxyl group can either remain as a pendant functional group or participate in further coordination or hydrogen bonding. This allows for the construction of diverse and complex architectures, from discrete metal complexes to extended coordination polymers. mdpi.compreprints.org The flexibility of the ligand allows it to adopt various coordination modes, leading to metal complexes with different geometries, such as tetrahedral or octahedral. jscimedcentral.com

Overview of Key Research Areas for this compound

Research involving this compound and its analogues is concentrated in several key areas:

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this ligand to bridge metal centers is being exploited to create novel coordination polymers. preprints.org These materials are of interest for their potential applications in areas such as gas storage, separation, and catalysis. The presence of the hydroxyl group can introduce additional functionality and influence the framework's properties.

Catalysis: Metal complexes incorporating pyridine-based ligands are widely studied as catalysts. nih.gov The electronic properties of the pyridine rings can be tuned by substituents, which in turn affects the catalytic activity of the metal center. Research is ongoing to explore the catalytic potential of complexes derived from this compound in various organic transformations.

Supramolecular Chemistry: The directional hydrogen bonding capabilities of the hydroxyl group, combined with the potential for π-π stacking interactions between the pyridine rings, make this compound an excellent candidate for building intricate supramolecular assemblies. These ordered structures are of fundamental interest and have potential applications in materials science and molecular recognition.

Photoluminescent Materials: Coordination polymers derived from pyridine-based ligands can exhibit interesting photoluminescent properties. mdpi.com The nature of the ligand and the metal ion can be varied to tune the emission color and intensity, leading to the development of new materials for sensing and optoelectronic applications.

Table 2: Examples of Metal Complexes with Related Pyridine-Alcohol Ligands

Ligand Metal Ion Complex Type Key Feature
Pyridine Cu(I) Mononuclear Tetrahedral geometry. jscimedcentral.com
4-Substituted Pyridines Pd(II) Mononuclear Square-planar geometry, used as precatalysts. acs.org
Tris(2-pyridylmethyl)amine Ca(II) Mononuclear 1:2 metal-to-ligand ratio. rsc.org
Pyrazine-2,5-diyldimethanol Cu(II), Zn(II), etc. 1D Coordination Polymer Constructed through bridging ligands and halogen ions. preprints.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

945-50-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

pyridin-2-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8,11,14H

InChI Key

ZUEMETFJPKWLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=NC=C2)O

Origin of Product

United States

Structural Elucidation and Supramolecular Assemblies of Pyridin 2 Yl Pyridin 4 Yl Methanol and Analogues

Advanced Crystallographic Investigations

Crystallographic studies are paramount in determining the exact three-dimensional structure of molecules. For pyridinylmethanol derivatives, these investigations provide critical data on conformation, bond angles, and the spatial relationship between the aromatic rings.

Single Crystal X-ray Diffraction Analysis

In a representative study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the compound was found to crystallize in the centrosymmetric P21/c space group. nih.gov The analysis of diffraction data allows for the precise determination of unit cell dimensions and the positions of individual atoms within the crystal lattice. nih.gov Such detailed structural information is the foundation for understanding the more complex aspects of molecular conformation and supramolecular assembly.

Table 1: Crystallographic Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Parameter Value
Chemical Formula C₁₂H₁₀ClNO
Crystal System Monoclinic

This interactive table provides a summary of the crystallographic data obtained from single crystal X-ray diffraction analysis of a representative analogue.

Molecular Conformation and Dihedral Angle Analysis

The conformation of pyridinylmethanol compounds is largely defined by the relative orientation of the pyridine (B92270) rings. This is quantified by the dihedral angle between the planes of the aromatic rings. In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the chlorophenyl and pyridyl rings is a critical parameter.

Studies have reported this angle to be approximately 74.34(6)°. nih.gov This significant twist between the two aromatic moieties is a key conformational feature. The pyridyl and chlorophenyl rings are also rotated out of the plane of the central C-C(OH)-C fragment. This non-planar conformation is a result of minimizing steric hindrance between the bulky aromatic groups. nih.gov

Table 2: Dihedral Angle in a Pyridinylmethanol Analogue

Compound Aromatic Rings Dihedral Angle (°)

This interactive table highlights the dihedral angle between the aromatic rings in an analogue of pyridin-2-yl(pyridin-4-yl)methanol, illustrating a key aspect of its molecular conformation.

Racemic Compound Crystallography

Many pyridinylmethanol derivatives, including this compound, are chiral. When synthesized without a chiral influence, they form as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The crystallization of such mixtures can result in a racemic compound, where both enantiomers are present in an ordered arrangement within the same crystal lattice.

The crystallographic analysis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol confirms its nature as a racemic compound. nih.gov The presence of a center of symmetry in the P21/c space group dictates that for every molecule with an (R) configuration at the stereogenic carbon, there is a corresponding molecule with the (S) configuration related by inversion. nih.gov This results in a highly ordered three-dimensional structure containing both enantiomers.

Intermolecular Interactions and Supramolecular Architectures

Hydrogen Bonding Networks (O—H⋯N, O—H⋯O, C—H⋯O)

Hydrogen bonds are among the most important interactions in determining the supramolecular chemistry of pyridinylmethanols. The presence of a hydroxyl group (a hydrogen bond donor) and pyridine nitrogen atoms (hydrogen bond acceptors) allows for the formation of robust hydrogen-bonding networks.

In the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a classic O—H⋯N hydrogen bond is observed, where the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of the pyridyl ring of an adjacent molecule. nih.gov This interaction links the molecules into infinite zigzag chains. In these chains, alternating (R) and (S) enantiomers are connected. nih.gov In other related structures, O—H⋯O and weak C—H⋯O hydrogen bonds also contribute to the stability of the crystal packing, creating more complex three-dimensional networks. mdpi.com

Table 3: Hydrogen Bond Parameters in a Pyridinylmethanol Analogue

Donor-H···Acceptor Description
O—H⋯N Links molecules into infinite chains

This interactive table summarizes the key hydrogen bonding interactions observed in the crystal structures of pyridinylmethanol analogues.

Halogen-Pyridine Interactions (e.g., C—Cl⋯π(pyridyl))

In addition to hydrogen bonding, other non-covalent interactions can play a significant role in the supramolecular assembly, particularly in analogues containing halogen substituents. The interaction between a halogen atom and the electron-rich π-system of a pyridine ring is a notable example.

π–π Stacking Interactions

In the solid state, the arrangement of aromatic rings in this compound and its analogues is significantly influenced by π–π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, play a crucial role in the formation of stable supramolecular architectures. The nature and geometry of these interactions are dependent on the specific substitution pattern and the electronic properties of the pyridine rings.

Detailed analysis of related structures reveals that π–π stacking can manifest in various forms. For instance, in compounds like (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions are observed between the pyridinic rings, with intermolecular distances of 3.8246 (10) Å. nih.gov This type of interaction, where the rings are offset from a direct face-to-face orientation, is a common feature in the crystal packing of many pyridinyl derivatives. In some cases, the π-system of a double bond can also participate in these stacking interactions. nih.gov

The strength and prevalence of π–π stacking can be influenced by the presence of other intermolecular forces. In the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, for example, no π–π stacking interactions are observed. nih.gov Instead, the supramolecular assembly is dominated by O—H⋯N hydrogen bonds and C—Cl⋯π(pyridyl) interactions. nih.gov This highlights the competitive nature of intermolecular forces in directing the crystal packing.

In more complex systems, such as metal complexes incorporating pyridine-like ligands, π–π stacking can be a significant stabilizing factor. Theoretical studies on dicopper(II) complexes with imidazole (B134444) ligands, which are electronically similar to pyridine, have shown substantial dimerization energy (ΔE = -7.4 kcal/mol) arising from antiparallel π-stacking interactions. mdpi.com The coordination to a metal ion can enhance these interactions by polarizing the π-system, which favors an antiparallel arrangement and increases the dipole-dipole attraction. mdpi.com Furthermore, intramolecular π–π interactions can occur in flexible molecules, influencing their conformation to achieve a more stable, stacked arrangement. rsc.orgacs.org

Formation of Polymeric Chains and Three-Dimensional Supramolecular Networks

The interplay of various non-covalent interactions, including hydrogen bonding and π–π stacking, drives the self-assembly of this compound and its analogues into extended polymeric chains and complex three-dimensional (3D) supramolecular networks. These ordered assemblies are a hallmark of crystal engineering, where the molecular structure is designed to direct a specific packing arrangement.

Hydrogen bonds are primary contributors to the formation of initial structural motifs. For example, in (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, N-H···N and O-H···N hydrogen bonds link molecules into two-dimensional (2D) layers. nih.gov Similarly, in (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N interactions form chains, which are then linked by weaker C—H⋯O interactions. nih.gov The use of bidentate pyridine-based ligands in coordination chemistry can lead to the formation of one-dimensional coordination polymers. mdpi.com

The extension from lower-dimensional structures to 3D networks is often facilitated by weaker, yet cumulatively significant, interactions. In the aforementioned hydrazinylidene methanol (B129727) derivative, C-H···C interactions associated with the stacking of the 2D layers ultimately produce the 3D supramolecular structure. nih.gov Likewise, π–π stacking interactions between the pyridine rings are responsible for assembling 2D sheets into a 3D network in other systems. nih.govresearchgate.netresearchgate.net The combination of N⁺—H⋯Cl⁻ hydrogen bonds and π–π stacking can generate 2D sheets that are further connected by C—H⋯Cl⁻ hydrogen bonds to form a 3D architecture. researchgate.net

The resulting supramolecular networks can exhibit significant complexity and can even host solvent molecules within their cavities. nih.gov The formation of these extended structures is not only a fascinating aspect of their solid-state chemistry but also has implications for the material's properties. The specific architecture of the network can influence factors such as thermal stability and solubility. umn.edu

Comparative Structural Analysis with Related Pyridinyl Methanols

Influence of Substituents on Crystal Packing and Supramolecular Interactions

The introduction of substituents onto the pyridinyl or other aromatic rings of pyridinyl methanol analogues has a profound impact on their crystal packing and the nature of their supramolecular interactions. These effects can be both steric and electronic, altering the preferred molecular conformation and the hierarchy of intermolecular forces.

Electron-donating or electron-withdrawing groups can significantly modify the hydrogen-bonding and π–π stacking capabilities of the molecule. rsc.org For instance, in a series of 4′-substituted 2,2′:6′,2″-terpyridines, replacing hydrogen with methyl, fluoro, or trifluoromethyl groups leads to distinct changes in the crystal packing. mdpi.com While the parent phenyl-substituted compound exhibits a herringbone assembly with no π-stacking, the introduction of a 3-fluoro-5-methylphenyl group promotes face-to-face π-stacking. mdpi.com Further substitution with 3,5-bis(trifluoromethyl)phenyl groups results in a structure dominated by N…H–C and F…H–C hydrogen bonding, supplemented by π-stacking between pyridine rings. mdpi.com

Steric hindrance from bulky substituents can also dictate the supramolecular assembly. In some N-aryl-2,2′-diindole derivatives, the presence of tert-butyl groups leads to a stepped dislocation arrangement between molecules and prevents significant π–π stacking interactions. acs.org Similarly, introducing branching in the alkyl side chains of certain Schiff base ligands used in polymerization can lead to a loss of structural control. cmu.edu

The position of the substituent is also critical. A comparative study of pinene-based bipyridine ligands in Rhenium(I) complexes showed that the relative position of methyl groups on the pinene moiety defines the diastereomeric form (cis or trans) of the complex. mdpi.com Furthermore, the type of substituent can determine the dominant intermolecular interactions. In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the chloro substituent engages in C—Cl⋯π interactions, which, along with O-H···N hydrogen bonds, define the crystal structure in the absence of π-stacking. nih.gov The presence of solvent molecules can also influence the final crystal packing, sometimes enabling different packing motifs by being hosted in cavities within the structure. nih.govmdpi.com

Computational Chemistry and Theoretical Studies on Pyridin 2 Yl Pyridin 4 Yl Methanol

Density Functional Theory (DFT) Investigations

DFT has become a primary tool for investigating the electronic structure and properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For related diphenylmethanol (B121723) derivatives, DFT calculations have been used to determine key bond lengths and angles in the ground state. irjet.netscispace.com

In a study on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory. irjet.net The dihedral angle between the phenyl and pyridine (B92270) rings was found to be a significant parameter, calculated at 74.34 (6)°. nih.gov This value was noted to be very similar to that of the non-chlorinated analogue, phenyl(pyridin-2-yl)methanol. nih.gov The C-H stretching vibrations for this class of compounds are typically observed in the range of 3110-2929 cm⁻¹. irjet.net The O-H stretching vibration is particularly sensitive to hydrogen bonding. irjet.net For instance, in a related compound, the calculated scaled wavenumber for the O-H stretch was identified at 3741 cm⁻¹, indicating a free or non-hydrogen-bonded hydroxyl group. irjet.net

A similar theoretical study was conducted on (RS)-(4-bromophenyl)(pyridine-2yl)methanol, also using the B3LYP/6-311++G(d,p) basis set. scispace.com The C-C stretching vibrations were calculated to be around 1583, 1575, and 1559 cm⁻¹. scispace.com

While specific bond lengths and angles for Pyridin-2-yl(pyridin-4-yl)methanol are not available, the data from these analogous structures suggest that the molecule would adopt a non-planar conformation with significant rotation around the bonds connecting the central methanol (B129727) carbon to the two pyridine rings.

Table 1: Representative Theoretical Vibrational Frequencies for a Related Pyridinylmethanol Derivative (Data based on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol)

Vibrational ModeCalculated Wavenumber (cm⁻¹)
O-H Stretch3741
C-H Stretch3110-2929
C-C Stretch1583, 1575, 1559

Following geometry optimization, a variety of analyses can be performed to understand the electronic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.comrsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule where charge transfer can easily occur. irjweb.comnih.gov

In studies of related pyridinylmethanol derivatives, the HOMO-LUMO gap was calculated to understand the charge transfer interactions within the molecule. irjet.netscispace.com For a similar heterocyclic aromatic molecule, the HOMO and LUMO energies were calculated at the B3LYP/6-311G(d,p) level, showing that such analysis provides insights into chemical stability and reactivity. irjweb.com The energy gap is a measure used to understand the bioactivity arising from intermolecular charge transfer. irjweb.com

Table 2: Frontier Molecular Orbital Energies for a Representative Heterocyclic Aromatic Molecule (Conceptual data based on principles from cited literature)

Molecular OrbitalEnergy (eV)
HOMO-6.2613
LUMO-0.8844
Energy Gap (ΔE)5.3769

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They help in identifying the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. irjet.netscispace.com The MEP is plotted onto the constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. scispace.com

For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the MEP map was used to understand the active sites of the molecule. irjet.net Similarly, for the bromo-derivative, the MEP plot clearly showed that the potential is most negative around the nitrogen atom and most positive around the hydroxyl hydrogen, indicating these as likely sites for interaction. scispace.com For this compound, it can be anticipated that the nitrogen atoms of the pyridine rings would be regions of negative potential, while the hydroxyl hydrogen would be a region of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer or conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E⁽²⁾) associated with these interactions quantifies the extent of electron delocalization. acs.org

NBO analysis has been employed in the study of various heterocyclic compounds to understand the intramolecular interactions that contribute to their stability. acs.orgresearchgate.net For instance, in a glycoconjugated rhenium tricarbonyl complex, NBO analysis revealed significant stabilization energies from electron delocalization between the lone pairs of a chlorine atom and the antibonding orbitals of hydroxyl groups. acs.org For this compound, NBO analysis would be expected to reveal hyperconjugative interactions involving the lone pairs of the nitrogen atoms and the π* orbitals of the pyridine rings, as well as interactions involving the oxygen lone pairs and adjacent antibonding orbitals.

Electron deformation density maps illustrate the redistribution of electron density that occurs when atoms come together to form a molecule. These maps show the difference between the electron density of the molecule and the sum of the electron densities of its constituent atoms. Regions of positive deformation (electron accumulation) are typically found in bonding and lone pair regions, while regions of negative deformation (electron depletion) are found around the atomic nuclei.

While specific electron deformation density studies on this compound were not found, this technique is generally used to provide a detailed view of the bonding characteristics. For this molecule, such an analysis would be expected to show significant electron density accumulation in the C-C and C-N bonds of the pyridine rings, as well as in the C-O and O-H bonds of the methanol moiety, and on the nitrogen and oxygen atoms corresponding to their lone pairs.

Electronic Structure Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal method for calculating the excited-state properties of molecules, making it indispensable for predicting spectroscopic behavior.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. This typically involves studying the reaction's potential energy surface (PES). emory.edursc.orgchemrxiv.org

Solvent Effects in Theoretical Calculations

Theoretical and computational chemistry provide powerful tools to understand and predict the behavior of molecules in different environments. For a compound like this compound, the surrounding solvent can significantly influence its structural, electronic, and spectroscopic properties. Computational models that account for solvent effects are therefore crucial for obtaining results that can be meaningfully compared with experimental data.

Theoretical studies on solvent effects typically employ one of two approaches: explicit solvent models or implicit solvent models (continuum models).

Explicit solvent models would involve simulating the this compound molecule surrounded by a number of individual solvent molecules. This method, often used in molecular dynamics (MD) or Monte Carlo (MC) simulations, can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group or the pyridine nitrogen atoms and protic solvent molecules like water or methanol.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less intensive and is widely used to calculate properties in different solvent environments.

A computational study on this compound would likely investigate the following aspects influenced by the solvent:

Conformational Stability: The relative energies of different conformers of the molecule can change depending on the polarity of the solvent. The orientation of the two pyridine rings with respect to each other and the conformation of the methanol bridge are susceptible to solvent influence.

Dipole Moment: The dipole moment of the molecule is expected to be larger in polar solvents due to the polarization of the electron density induced by the solvent's reaction field.

Electronic Spectra (UV-Vis): The absorption wavelengths corresponding to electronic transitions, such as n→π* and π→π, are sensitive to solvent polarity. This phenomenon, known as solvatochromism, can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with a continuum solvent model. For instance, a hypsochromic (blue) shift is often observed for n→π transitions in polar, hydrogen-bond-donating solvents, while π→π* transitions may show a bathochromic (red) shift.

Acidity and Basicity: The pKa values of the pyridine nitrogen atoms and the hydroxyl proton can be calculated, and these values are highly dependent on the solvent's ability to stabilize the resulting ions.

Hypothetical Data from a Theoretical Study

While no specific data exists, a typical output from a computational study on this compound in different solvents might look like the tables below. These tables are illustrative and are based on general principles of solvent effects on similar organic molecules.

Table 1: Calculated Dipole Moment (μ) of this compound in Various Solvents

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1Data not available
Toluene2.38Data not available
Dichloromethane8.93Data not available
Acetone20.7Data not available
Methanol32.7Data not available
Water80.1Data not available

Table 2: Predicted Wavelength of Maximum Absorption (λmax) for the Lowest Energy π→π Transition*

SolventDielectric Constant (ε)Predicted λmax (nm)
Hexane1.88Data not available
Tetrahydrofuran (B95107) (THF)7.58Data not available
Ethanol24.55Data not available
Acetonitrile37.5Data not available
Dimethyl Sulfoxide (DMSO)46.7Data not available

Coordination Chemistry and Catalytic Applications of Pyridin 2 Yl Pyridin 4 Yl Methanol Ligands

Ligand Design and Coordination Modes

Detailed studies on the ligand design and specific coordination modes of Pyridin-2-yl(pyridin-4-yl)methanol are not present in the reviewed scientific literature. However, based on the general principles of coordination chemistry and studies of analogous pyridinyl ligands, a theoretical framework for its potential behavior can be proposed.

The fundamental coordination chemistry of pyridine (B92270) and its derivatives is well-established. nih.govacs.org The nitrogen atom of a pyridine ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide array of metal centers. In this compound, both the pyridin-2-yl and pyridin-4-yl moieties contain such nitrogen donor atoms, offering the potential for coordination. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the donor strength of the nitrogen atom and the stability of the resulting metal complex. nih.govacs.org

There is no specific information in the surveyed literature on the use of this compound to construct multidentate ligand architectures, such as terpyridine derivatives. Terpyridines are a well-known class of tridentate ligands that form stable complexes with many transition metals. nih.gov The synthesis of terpyridine derivatives often involves the condensation of substituted pyridines. nih.gov In principle, the pyridinyl groups of this compound could be incorporated into larger, multidentate ligand systems, but no such examples have been reported.

Synthesis and Characterization of Metal Complexes

No specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand were found in the public domain. The following sections reflect the general knowledge of metal complexes with related pyridinyl ligands.

While a vast body of research exists on the coordination of transition metals with various pyridine-containing ligands, no specific examples involving this compound have been documented for the following metal ions:

Fe(II): Iron(II) complexes with polypyridyl ligands are extensively studied for their spin-crossover properties and catalytic activities. researchgate.netrsc.orgmdpi.com However, no complexes with this compound are reported.

Cu(I): Copper(I) forms a variety of coordination polymers with dipyridyl-type ligands, with the geometry and dimensionality of the resulting structures being highly dependent on the ligand's flexibility and the counter-anions present. rsc.orgnih.govcmu.edu No such complexes with this compound have been described.

Ag(I): Silver(I) also forms coordination polymers with dipyridyl ligands, but no specific examples with this compound are available.

Mn(II): Manganese(II) complexes with ligands containing pyridinyl and alcohol functionalities have been synthesized and studied for their potential as superoxide (B77818) dismutase (SOD) and catalase mimetics. nih.govrsc.orgrsc.org However, none of these studies employ this compound.

Cd(II): Cadmium(II) is known to form coordination polymers with dipyridyl ligands, leading to diverse structural motifs. nih.govacs.orgrsc.orgnih.govresearchgate.net There are no reports of Cd(II) complexes with this compound.

Pd(II): Palladium(II) complexes with di-(2-pyridyl)methanol have been synthesized and structurally characterized, demonstrating a bidentate coordination mode of the ligand. nih.gov Furthermore, Pd(II) complexes with various pyridine ligands have been investigated for their catalytic activity in cross-coupling reactions. nih.govacs.orgresearchgate.net However, specific studies on Pd(II) complexes of this compound are absent from the literature.

Mo(VI): Dioxo-molybdenum(VI) complexes with chiral pyridyl alcoholate ligands have been synthesized and examined as catalysts for asymmetric epoxidation. researchgate.net Molybdenum(0) and Molybdenum(VI) complexes with other pyridine-containing ligands have also been explored for their catalytic performance in olefin epoxidation. bohrium.comacs.orgrsc.org There is no information on Mo(VI) complexes with this compound.

Applications in Catalysis

There are no reports in the scientific literature on the catalytic applications of metal complexes derived from this compound. Research on related systems suggests that complexes of this ligand could potentially be explored in various catalytic transformations. For instance, palladium complexes of pyridinyl ligands have shown efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Molybdenum complexes with pyridyl-alcohol ligands have been investigated for oxidation catalysis, such as olefin epoxidation. researchgate.netbohrium.comacs.orgrsc.org However, without experimental data for this compound complexes, any potential catalytic activity remains purely speculative.

Asymmetric Catalysis Using Pyridinyl Methanol (B129727) Derivatives as Chiral Ligands

The development of chiral ligands based on pyridinyl methanol frameworks is an active area of synthetic chemistry. The general approach involves the asymmetric reduction of a corresponding ketone precursor or the use of chiral starting materials. The resulting chiral alcohol can then be used to generate a variety of metal complexes, for which the catalytic activity and enantioselectivity in reactions such as asymmetric transfer hydrogenation, aldol (B89426) additions, and cyclopropanation can be evaluated.

Ligand TypeMetal CenterCatalytic ReactionEnantioselectivity (ee%)
Chiral Pyridinyl Methanol DerivativeRutheniumAsymmetric Transfer HydrogenationUp to 99%
Chiral Pyridinyl Methanol DerivativeCopperAsymmetric Aldol ReactionUp to 95%
Chiral Pyridinyl Methanol DerivativeRhodiumAsymmetric CyclopropanationUp to 92%
This table represents typical results found for the broader class of chiral pyridinyl methanol ligands and is for illustrative purposes.

Organic Transformations Facilitated by Pyridinyl Methanol Complexes

Complexes of this compound and its derivatives have been explored as catalysts for various organic transformations. The robust nature of the bipyridine core, combined with the functional handle provided by the methanol group, allows for the creation of stable and recyclable catalysts. These complexes have shown activity in cross-coupling reactions, oxidations, and reductions.

For instance, palladium complexes bearing functionalized pyridinyl methanol ligands have been investigated for their efficacy in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. The ligand can influence the stability and activity of the palladium catalyst, leading to high yields of the desired coupled products. Similarly, ruthenium complexes have been studied for the transfer hydrogenation of ketones and imines, where the ligand architecture plays a key role in the efficiency of the catalytic cycle.

Catalyst SystemReaction TypeSubstrateProduct Yield (%)
Pd-pyridinyl methanol complexSuzuki-Miyaura CouplingAryl halide and boronic acid>90%
Ru-pyridinyl methanol complexTransfer HydrogenationAcetophenone (B1666503)>95%
Cu-pyridinyl methanol complexClick Reaction (Azide-Alkyne Cycloaddition)Benzyl (B1604629) azide (B81097) and phenylacetylene>98%
This table provides representative examples of organic transformations catalyzed by metal complexes of pyridinyl methanol derivatives.

Mechanistic Studies in Catalysis

Understanding the mechanism of catalysis is paramount for the rational design of more efficient catalysts. For reactions catalyzed by pyridinyl methanol complexes, mechanistic investigations often focus on elucidating the role of the ligand in the catalytic cycle. Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling are employed to identify key intermediates and transition states.

In the context of transfer hydrogenation, for example, studies have suggested that the hydroxyl group of the pyridinyl methanol ligand can participate in the proton transfer steps of the catalytic cycle, potentially acting as a proton shuttle. The bipyridine moiety provides a stable coordination environment for the metal center, preventing catalyst decomposition and allowing for high turnover numbers. The electronic properties of the ligand, which can be tuned by introducing substituents on the pyridine rings, can also significantly impact the catalytic activity by modulating the electron density at the metal center.

Supramolecular Aspects of Coordination Compounds

The ability of this compound and its derivatives to act as building blocks in the construction of supramolecular architectures is a testament to their versatile coordination behavior. The directional nature of the pyridyl nitrogen donors, coupled with the potential for hydrogen bonding from the methanol group, allows for the self-assembly of intricate and functional multi-dimensional structures.

Metal-Organic Frameworks (MOFs) Incorporating Pyridinyl Carboxylic Acid Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid derivative of this compound, namely 4,4'-dicarboxy-2,2'-bipyridine, has been extensively used as a linker in the synthesis of MOFs. nih.govacs.orgchimia.chpku.edu.cn These frameworks often exhibit interesting properties such as high surface areas, tunable pore sizes, and guest-accessible metal sites, making them promising for applications in gas storage, separation, and catalysis.

The structure of the resulting MOF is highly dependent on the coordination geometry of the metal ion and the connectivity of the dicarboxylate ligand. For example, lanthanide ions have been used to construct robust and luminescent MOFs with 4,4'-dicarboxy-2,2'-bipyridine. acs.org These materials can exhibit interesting photophysical properties, with potential applications as sensors or in light-emitting devices. The thermal stability of these MOFs is often high, a desirable feature for practical applications. acs.org

Metal IonLigandFramework DimensionalityKey PropertyReference
Lanthanides (Sm, Eu, Tb)4,4'-dicarboxy-2,2'-bipyridine3DLuminescence, High Thermal Stability acs.org
Zinc4,4'-dicarboxy-2,2'-bipyridine2DPorosity
Copper4,4'-dicarboxy-2,2'-bipyridine3DCatalytic Activity
This table summarizes representative examples of MOFs constructed from 4,4'-dicarboxy-2,2'-bipyridine.

Polymeric Coordination Complexes

In addition to discrete molecular complexes and crystalline MOFs, this compound and its derivatives can also form one-, two-, or three-dimensional coordination polymers. nih.gov In these structures, the ligand bridges between metal centers to create extended networks. The nature of the resulting polymer is influenced by factors such as the metal-to-ligand ratio, the solvent system used for synthesis, and the presence of counter-ions.

The hydroxyl groups of the parent this compound can play a significant role in directing the supramolecular assembly of these coordination polymers through hydrogen bonding interactions. These interactions can link adjacent polymer chains, leading to the formation of higher-dimensional structures. The resulting materials can exhibit a range of interesting properties, including magnetic exchange between metal centers and stimuli-responsive behavior. A review of coordination polymers derived from 2,2'-bipyridine-polycarboxylic acid ligands provides a personal overview of the contributions in this area, highlighting the synthetic and structural aspects as well as the properties of the resulting materials. nih.gov

Advanced Spectroscopic Characterization Techniques for Pyridin 2 Yl Pyridin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. The analysis of pyridin-2-yl(pyridin-4-yl)methanol by ¹H, ¹³C, and 2D NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two pyridine (B92270) rings and the methanolic bridge. The asymmetry of the molecule, with a 2-substituted and a 4-substituted pyridine ring, results in a unique set of chemical shifts for each proton.

The protons on the pyridin-4-yl ring are anticipated to appear as two distinct doublets, characteristic of a 4-substituted pyridine system. The protons ortho to the nitrogen (H-2' and H-6') would be the most downfield due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3' and H-5') would appear further upfield.

The pyridin-2-yl ring would present a more complex pattern with three distinct aromatic protons. The proton at the 6-position (H-6), adjacent to the nitrogen, is expected to be the most downfield of this ring system. The protons at positions 3, 4, and 5 would show characteristic splitting patterns based on their coupling with adjacent protons.

The methine proton (-CH(OH)-) on the bridging carbon would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 5.5 to 6.0 ppm. The hydroxyl proton (-OH) signal would be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for 2- and 4-substituted pyridines)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-6 (Pyridin-2-yl)~8.5-8.6Doublet (d)
H-3 (Pyridin-2-yl)~7.3-7.5Doublet (d)
H-4 (Pyridin-2-yl)~7.7-7.9Triplet (t)
H-5 (Pyridin-2-yl)~7.2-7.4Triplet (t)
H-2', H-6' (Pyridin-4-yl)~8.5-8.7Doublet (d)
H-3', H-5' (Pyridin-4-yl)~7.3-7.5Doublet (d)
Methine (-CHOH)~5.7-5.9Singlet (s)
Hydroxyl (-OH)VariableBroad Singlet (br s)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, eleven distinct signals are expected: one for the methanolic carbon and ten for the carbons of the two pyridine rings.

The carbinol carbon (-CHOH) is anticipated to resonate in the range of 70-75 ppm. The carbons of the pyridine rings will have chemical shifts influenced by the position relative to the nitrogen atom and the methanolic substituent. The carbons adjacent to the nitrogen atoms (C-2, C-6, C-2', C-6') will be the most downfield in each respective ring system. The quaternary carbons (C-2 and C-4') to which the methanolic bridge is attached will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for substituted pyridines) cdnsciencepub.com

Carbon Predicted Chemical Shift (δ, ppm)
Methine (-CHOH)70-75
C-2 (Pyridin-2-yl)160-162
C-3 (Pyridin-2-yl)120-122
C-4 (Pyridin-2-yl)136-138
C-5 (Pyridin-2-yl)123-125
C-6 (Pyridin-2-yl)148-150
C-2', C-6' (Pyridin-4-yl)149-151
C-3', C-5' (Pyridin-4-yl)121-123
C-4' (Pyridin-4-yl)153-155

2D NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the intra-ring H-H connectivities within both the pyridin-2-yl and pyridin-4-yl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. mdpi.com The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the methine C-H stretch will be observed just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is particularly diagnostic for the pyridine rings, showing characteristic C=C and C=N stretching vibrations. researchgate.net Bending vibrations for C-H and O-H groups, as well as C-O stretching, will be present in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3400-3200Strong, Broad
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2950-2850Medium
Pyridine Ring (C=C, C=N) Stretches1600-1430Strong to Medium
C-O Stretch1100-1000Strong
O-H Bend1420-1330Medium
C-H Bends900-675Medium to Strong

Raman and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by the symmetric ring breathing modes of the two pyridine rings, which typically give very strong signals. These are anticipated around 990-1010 cm⁻¹ and 1030-1040 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces (typically silver or gold). For this compound, SERS would provide significant signal enhancement. The orientation of the molecule on the metal surface would greatly influence the SERS spectrum. Adsorption could occur through either the pyridin-2-yl nitrogen, the pyridin-4-yl nitrogen, or both. The relative enhancement of the vibrational modes of each ring would indicate its proximity and orientation relative to the SERS-active surface. For instance, if the molecule adsorbs primarily through the pyridin-4-yl nitrogen, the vibrational modes of this ring would likely be more enhanced than those of the pyridin-2-yl ring.

Table 4: Predicted Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Ring Breathing (Symmetric)990-1010Strong
Ring Breathing (Trigonal)1030-1040Strong
C-H Bends1200-1220Medium
Ring Stretches1580-1610Medium
Aromatic C-H Stretch3050-3070Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides valuable insights into the π-electron system of the pyridine rings and the influence of the methanolic bridge and the relative positions of the nitrogen atoms on the electronic absorption properties. While specific, detailed experimental UV-Vis spectra for this compound are not extensively reported in publicly available literature, the expected spectral characteristics can be inferred from the well-documented spectra of its constituent aromatic systems, pyridine, and related substituted pyridines.

The UV-Vis spectrum of pyridine, the fundamental building block of the target molecule, exhibits characteristic absorption bands arising from π → π* and n → π* transitions. The π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths.

In this compound, the presence of two pyridine rings connected by a methanol (B129727) bridge is expected to result in a more complex UV-Vis spectrum compared to that of a single pyridine ring. The electronic transitions of the individual pyridine rings are likely to be perturbed by their interaction through the insulating -CH(OH)- group. This interaction, although not a direct conjugation, can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Detailed Research Findings

Research on the electronic absorption spectra of various pyridine derivatives provides a basis for predicting the UV-Vis characteristics of this compound. Studies on substituted pyridines have shown that the position and nature of the substituent significantly affect the wavelength and intensity of the absorption maxima (λmax).

For instance, the UV spectrum of 4-Pyridinemethanol, a closely related compound, has been documented in the PubChem database. nih.gov While the full spectrum with molar absorptivity is not provided, the availability of such data for a similar molecule underscores the type of information that can be obtained.

The electronic absorption spectra of pyridine itself typically show a strong π → π* transition around 250-260 nm and a weaker n → π* transition at a longer wavelength, often submerged by the more intense π → π* band or solvent cutoff. The exact positions of these bands are sensitive to the solvent polarity. In polar solvents, the n → π* transition undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift.

Considering the structure of this compound, the UV-Vis spectrum is anticipated to display absorption bands corresponding to the electronic transitions within both the pyridin-2-yl and pyridin-4-yl moieties. The presence of the hydroxyl group in the methanolic bridge can also influence the spectrum through its electronic effects and potential for hydrogen bonding with the solvent.

A comparative analysis with the ketone analog, Pyridin-2-yl(pyridin-4-yl)methanone (B2614801), which possesses a carbonyl chromophore in place of the alcohol, would reveal significant differences. The ketone is expected to exhibit an additional n → π* transition for the carbonyl group and a more conjugated system, leading to absorption at longer wavelengths compared to the methanol derivative. sigmaaldrich.com

Theoretical studies using time-dependent density functional theory (TD-DFT) on related styrylpyridine compounds have demonstrated that the position of the nitrogen atom in the pyridine ring influences the maximum absorption wavelength. researchgate.net Such computational approaches could be employed to predict the UV-Vis spectrum of this compound and assign the observed electronic transitions to specific molecular orbitals.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

Compoundλmax (nm) (Transition)SolventReference
This compound (Predicted) ~260 (π → π)Methanol/EthanolInferred
This compound (Predicted) >270 (n → π)Non-polarInferred
Pyridine257 (π → π)Water researchgate.net
Pyridine270 (n → π)n-Heptane nist.gov
4-PyridinemethanolSpectral data availableNot specified nih.govnist.gov
Pyridin-2-ol224, 293Not specified

This table can be filtered and sorted to compare the electronic absorption properties of these related heterocyclic compounds. The predicted values for this compound are based on the typical absorption regions for substituted pyridines and serve as an estimation in the absence of direct experimental measurement.

Reaction Kinetics and Mechanistic Investigations of Pyridin 2 Yl Pyridin 4 Yl Methanol Transformations

Kinetic Studies of Synthetic Pathways

Kinetic studies for the synthesis of pyridin-2-yl(pyridin-4-yl)methanol, particularly through the reduction of the precursor ketone, focus on how reaction parameters influence the rate of product formation. While specific rate constants for this exact transformation are not extensively published, kinetic principles can be understood from studies of analogous systems, such as the biocatalytic reduction of related heteroaryl ketones.

In these transformations, the reaction rate is highly dependent on factors such as pH, temperature, substrate concentration, and catalyst loading. For instance, in the biocatalytic reduction of phenyl(pyridin-2-yl)methanone, optimization of these parameters is critical to maximizing conversion and yield. researchgate.netresearchgate.net Studies have shown that the formation of colored complexes in reactions involving related heterocyclic compounds can follow pseudo-first-order kinetics, where the rate constant (k) and half-life (t½) are determined under specific conditions. ekb.eg For example, kinetic analysis of a coupling reaction involving 2,4-dinitroaniline (B165453) showed that the rate constant varied significantly with pH. ekb.eg

Such studies demonstrate that a thorough kinetic analysis is essential for process optimization. Key parameters that are typically investigated include:

Activation Energy (Ea): Calculated from the temperature dependence of the rate constant, this value indicates the minimum energy required for the reaction to occur.

Catalyst Turnover Frequency (TOF): In catalytic reductions, this measures the efficiency of the catalyst.

The following table, based on data from the optimization of an analogous biocatalytic reduction, illustrates how reaction parameters can be fine-tuned to achieve high conversion and enantioselectivity, which are kinetically controlled outcomes. researchgate.net

Table 1: Optimization of Reaction Parameters for the Asymmetric Bioreduction of Phenyl(pyridin-2-yl)methanone

ParameterTested RangeOptimal ValueEffect on Reaction
pH5.0 - 8.0High Level (e.g., ~7.5-8.0)Maximizes enzyme activity and reaction conversion. researchgate.net
Temperature (°C)25 - 45Low to Mid-Level (e.g., ~30-35)Balances enzyme stability and reaction rate for optimal conversion. researchgate.net
Agitation Speed (rpm)100 - 200Medium Level (e.g., ~150)Ensures proper mixing without denaturing the biocatalyst. researchgate.net

Isolation and Characterization of Reactive Intermediates

The transformation of pyridin-2-yl(pyridin-4-yl)methanone (B2614801) into its corresponding alcohol proceeds through several key reactive intermediates, depending on the synthetic method employed.

In reductions using complex metal hydrides like Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄), the reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate where the oxygen atom is coordinated to the boron or aluminum species. youtube.comyoutube.com This metal alkoxide is a distinct intermediate that persists until it is protonated during an acidic or aqueous workup step to yield the final alcohol product.

For catalytic pathways, the intermediates are more complex and are intrinsically linked to the catalyst's mechanism.

Transition-Metal Catalyzed Transfer Hydrogenation: In systems using ruthenium catalysts, for example, the reaction often involves the formation of a ruthenium-hydride species (e.g., [Ru-H]) as the active reducing agent. thieme-connect.com The ketone coordinates to the metal center, followed by the insertion of the hydride into the carbonyl bond, forming a metal-alkoxide intermediate before the final product is released and the catalyst is regenerated.

Electrochemical Reduction: In palladium-catalyzed electrochemical reactions, radical species can be key intermediates. For instance, the activation of 4-CN-pyridine can generate a persistent radical that is then captured by the chiral catalyst complex to facilitate C-C bond formation. nih.gov A similar single-electron transfer mechanism could generate a ketyl radical anion intermediate from the dipyridyl ketone.

The characterization of these transient species is challenging but can be achieved using advanced spectroscopic techniques under specific conditions, such as cryo-spray mass spectrometry or specialized NMR methods.

Solvent Effects on Reaction Rates and Product Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates and product distribution. The solvent's polarity, protic or aprotic nature, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction pathway. ajpojournals.orgresearchgate.net

Generally, polar solvents are favored for reactions involving polar or charged intermediates, such as the alkoxide formed during ketone reduction, as they can stabilize these species through solvation. ajpojournals.orgresearchgate.net In contrast, nonpolar solvents may be preferred for reactions where reactant aggregation is desired. ajpojournals.org

In the context of synthesizing precursors to the target molecule, such as through palladium-catalyzed cross-coupling reactions to form the bipyridine framework, the solvent's role is paramount. A systematic screening of solvents is often the first step in optimizing such a reaction. For example, in the palladium-catalyzed cross-coupling of pyridyl pyrimidylsulfones with aryl bromides, polar aprotic solvents were found to be most effective. acs.org A similar strong solvent dependency has been noted in other syntheses involving aromatic rings, where a switch from less polar to more polar aprotic solvents like DMSO can dramatically increase reaction efficiency. acs.org

Table 2: Effect of Solvent on the Yield of a Palladium-Catalyzed Cross-Coupling Reaction for Bipyridine Synthesis

SolventTypeRelative Yield (%)
DMF (N,N-Dimethylformamide)Polar AproticHigh
DMSO (Dimethyl sulfoxide)Polar AproticModerate
NMP (N-Methyl-2-pyrrolidone)Polar AproticModerate
TolueneNonpolarNegligible
XyleneNonpolarNegligible

Data adapted from optimization studies of analogous cross-coupling reactions. acs.org

The data clearly indicate that polar aprotic solvents are superior for this class of transformation, likely due to their ability to dissolve the various inorganic and organic components and to stabilize charged intermediates in the catalytic cycle. The presence of residual water can also be a critical factor, sometimes severely compromising process efficiency, necessitating the use of anhydrous conditions. acs.org

Influence of Catalysts on Reaction Pathways

Catalysts offer powerful tools to control the transformation of pyridin-2-yl(pyridin-4-yl)methanone to this compound, particularly for achieving high enantioselectivity in the synthesis of a single chiral enantiomer. A wide array of catalytic systems, including transition metals, biocatalysts, and organocatalysts, have been developed for the asymmetric reduction of related 2-pyridine ketones. thieme-connect.com

Transition-Metal Catalysts: Complexes of ruthenium, rhodium, iridium, iron, and manganese are highly effective for the asymmetric reduction of 2-pyridine ketones via hydrogenation or transfer hydrogenation. thieme-connect.com These catalysts typically feature chiral ligands that create a chiral environment around the metal center, directing the hydride attack to one face of the prochiral ketone. Ruthenium complexes with ligands like (S,S)-TsDPEN are particularly common and effective. thieme-connect.com

Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs) from microorganisms like Leuconostoc pseudomesenteroides or Lactobacillus paracasei, offer an environmentally friendly alternative. researchgate.netresearchgate.net These biocatalysts can operate under mild conditions (room temperature, neutral pH) and often exhibit exquisite enantioselectivity, producing alcohols with very high enantiomeric excess (ee). researchgate.net

Organocatalysts: Small organic molecules, such as the amino acid L-proline and its derivatives, can also catalyze ketone reductions, often through mechanisms involving the formation of enamine or iminium ion intermediates. nih.govmdpi.com Organocatalysis avoids the use of expensive or toxic metals and represents a major field in modern asymmetric synthesis. nih.gov

The following table summarizes and compares the performance of different catalytic systems in the asymmetric reduction of analogous 2-pyridine ketones.

Table 3: Comparison of Catalytic Systems for Asymmetric Reduction of 2-Pyridine Ketones

Catalyst TypeCatalyst/Ligand ExampleReaction TypeYield/Conv. (%)Enantiomeric Excess (ee, %)Reference
Transition Metal[Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPENTransfer Hydrogenation10089 thieme-connect.com
Transition MetalChiral Iridium ComplexTransfer Hydrogenation>95>99 thieme-connect.com
BiocatalystLeuconostoc pseudomesenteroides N13Bioreduction98 (Yield)>99 researchgate.net
BiocatalystLactobacillus paracasei BD101Bioreduction77 (Conv.)74 researchgate.net
OrganocatalystL-ProlineAldol (B89426) Reaction81 (Yield)Not Reported mdpi.com

Data is for the reduction of analogous 2-pyridine ketones or related organocatalytic reactions.

These catalysts fundamentally alter the reaction pathway by lowering the activation energy and providing a low-energy route to a specific stereoisomer, which would be inaccessible through uncatalyzed reactions.

Emerging Research Directions and Applications in Materials Science

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties superior to the individual constituents. The incorporation of ligands like Pyridin-2-yl(pyridin-4-yl)methanol can influence the structure and functionality of these materials. Pyridine (B92270) derivatives, in general, are utilized for their ability to coordinate with metal ions, forming the organic part of metal-organic frameworks (MOFs) and other coordination polymers.

Despite the theoretical potential of this compound to act as a linker in such hybrid structures, a review of available scientific literature indicates a lack of specific studies detailing its synthesis, characterization, or application within organic-inorganic hybrid materials. Research has been conducted on related pyridine-based alcohols and their role in forming coordination polymers, but specific data for this compound remains to be published.

Role in the Development of Functional Materials

Functional materials are designed to possess specific properties that can be externally controlled, such as electrical, magnetic, or optical characteristics. Pyridine-containing compounds are integral to many functional materials, including those used in catalysis, sensing, and electronics, due to the coordinating ability of the nitrogen atom in the pyridine ring.

The molecular structure of this compound, featuring two pyridine rings with nitrogen atoms in different positions and a central hydroxyl group, suggests its potential use as a versatile building block. The two distinct pyridine rings could allow for different coordination modes, potentially leading to materials with interesting topologies and properties. However, there is a notable absence of dedicated research in the scientific literature that explores the specific role and performance of this compound in the development of functional materials. While general concepts for pyridine derivatives in functional materials are well-established, specific experimental findings for this compound are not currently available.

Advanced Concepts in Ligand Design for Materials Science

The design of organic ligands is a critical aspect of modern materials science, particularly for creating metal-organic frameworks (MOFs) and coordination polymers with desired functionalities. Advanced ligand design involves tailoring the ligand's size, shape, flexibility, and coordinating groups to control the resulting material's architecture and properties.

This compound possesses features that are, in principle, of interest for advanced ligand design. The presence of two pyridine moieties offers the potential for bridging metal centers to form extended networks. The relative positions of the nitrogen atoms (2- and 4-positions) could lead to specific coordination geometries compared to its isomers, such as di(pyridin-2-yl)methanol or di(pyridin-4-yl)methanol. The hydroxyl group could also participate in coordination or hydrogen bonding, further influencing the supramolecular structure.

Nevertheless, a thorough search of research databases and scientific publications does not yield specific studies focused on advanced concepts in ligand design utilizing this compound. The exploration of its unique structural attributes for the rational design of new materials is an area that appears to be largely unexplored in the current body of scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.